molecular formula C17H16F3NO3 B268937 4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide

4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide

Katalognummer B268937
Molekulargewicht: 339.31 g/mol
InChI-Schlüssel: OUTXGUCSFMWSOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK plays a crucial role in the development and activation of B cells, which are involved in the immune response. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential therapeutic agent for various B cell-related diseases.

Wirkmechanismus

4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide works by binding to the active site of BTK and preventing its activation. BTK is a key enzyme in the B cell receptor signaling pathway, which is essential for B cell development and activation. By inhibiting BTK, 4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide blocks the downstream signaling events that lead to B cell proliferation and survival.
Biochemical and Physiological Effects:
In preclinical studies, 4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to have potent anti-tumor activity in B cell malignancies, including lymphoma and leukemia. 4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has also been shown to reduce autoantibody production and improve disease symptoms in animal models of autoimmune disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide is its specificity for BTK, which reduces the risk of off-target effects. 4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has also shown good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, 4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide may have limited efficacy in patients with mutations in the BTK gene or other alterations in the B cell signaling pathway.

Zukünftige Richtungen

There are several potential future directions for research on 4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide. One area of interest is the development of combination therapies that target multiple components of the B cell signaling pathway. Another potential direction is the investigation of 4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide in other B cell-related diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to determine the optimal dosing and treatment duration for 4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide in clinical settings.

Synthesemethoden

The synthesis of 4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide involves several steps, starting with the reaction between 3-(trifluoromethyl)benzaldehyde and 2-methoxyethylamine to form an imine intermediate. This intermediate is then reduced to the corresponding amine using sodium borohydride. The final step involves the reaction between the amine and 4-fluorobenzoyl chloride to form 4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide.

Wissenschaftliche Forschungsanwendungen

4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has been extensively studied in preclinical models of B cell-related diseases, including lymphoma, leukemia, and autoimmune disorders. In these studies, 4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to inhibit BTK activity and disrupt B cell signaling pathways, leading to decreased proliferation and survival of malignant B cells.

Eigenschaften

Produktname

4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide

Molekularformel

C17H16F3NO3

Molekulargewicht

339.31 g/mol

IUPAC-Name

4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C17H16F3NO3/c1-23-9-10-24-15-7-5-12(6-8-15)16(22)21-14-4-2-3-13(11-14)17(18,19)20/h2-8,11H,9-10H2,1H3,(H,21,22)

InChI-Schlüssel

OUTXGUCSFMWSOU-UHFFFAOYSA-N

SMILES

COCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F

Kanonische SMILES

COCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.